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Compound of Interest

Compound Name: Forestine

Cat. No.: B15137784 Get Quote

For research, scientific, and drug development professionals, this guide offers an objective

comparison of the investigational multi-kinase inhibitor Foretinib with alternative MET-targeted

therapies. All quantitative data is summarized from published preclinical and clinical studies,

with detailed methodologies provided for key experiments.

Foretinib (also known as GSK1363089 or XL880) is an orally available small-molecule inhibitor

targeting multiple receptor tyrosine kinases (RTKs).[1] Its primary targets are the MET

(mesenchymal-epithelial transition factor) receptor and VEGFR2 (vascular endothelial growth

factor receptor 2), both of which are key drivers in tumor growth, angiogenesis, and metastasis.

[2] While Foretinib has been the subject of numerous preclinical and clinical investigations, its

development appears to have been discontinued.[3] This guide provides a comparative

analysis of Foretinib against other MET inhibitors, offering valuable insights for ongoing and

future research in this area.

Comparative Analysis of Kinase Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Foretinib

and its alternatives against various kinases. It is important to note that these values are

compiled from different studies and direct comparisons should be made with caution due to

potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of Foretinib and Comparators
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Kinase Target
Foretinib
(IC50, nM)

Capmatinib
(IC50, nM)

Tepotinib
(IC50, nM)

Cabozantinib
(IC50, nM)

MET ~1.8 0.13 1.7-1.8 1.3

VEGFR2 (KDR) ~1.1 - - 0.035

AXL - - - 7

RET - - - 5.2

RON Inhibited - - -

TIE-2 Inhibited - - 14.3

KIT Inhibited - - 4.6

FLT3 Inhibited - - 11.3

Note: A hyphen

(-) indicates that

data was not

readily available

in the searched

sources.

Table 2: Anti-Proliferative Activity (IC50) in MET-Driven Cancer Cell Lines
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Cell Line
Cancer
Type

Foretinib
(IC50, nM)

Capmatinib
(IC50, nM)

Tepotinib
(IC50, nM)

Cabozantini
b (IC50, nM)

Ba/F3

(METex14)
Pro-B cell line

Similar to

wild-type
0.6 3.0 -

Hs746t
Gastric

Cancer

Potent

activity
- - -

Various Lung

Cancer Cell

Lines

NSCLC - 0.3-0.7 - -

Note: A

hyphen (-)

indicates that

data was not

readily

available in

the searched

sources.

Direct

comparison is

limited by the

availability of

head-to-head

studies.

Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following

diagrams are provided.
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Caption: Simplified MET signaling pathway and points of inhibition.
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Caption: Preclinical workflow for comparing MET inhibitors.

Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Foretinib and its

alternatives are provided below.

Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase.
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Reagents and Materials:

Purified recombinant kinase (e.g., MET, VEGFR2)

Kinase-specific substrate (peptide or protein)

ATP (Adenosine triphosphate)

Test compounds (Foretinib and alternatives) dissolved in DMSO

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

384-well plates

Plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 384-well plate, add the kinase, substrate, and test compound to the kinase reaction

buffer.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).

Stop the reaction and add the detection reagent according to the manufacturer's

instructions.

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

Calculate the percentage of kinase inhibition for each compound concentration relative to

a no-inhibitor control.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to assess the effect of inhibitors on cancer cell proliferation.

Reagents and Materials:

MET-driven cancer cell lines

Complete cell culture medium

Test compounds (Foretinib and alternatives) dissolved in DMSO

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO, isopropanol with HCl)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of the test compounds and incubate for a specified

period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.
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Calculate the percentage of cell viability relative to untreated control cells.

Determine the IC50 value by plotting cell viability against compound concentration.

Western Blot Analysis of MET Phosphorylation
This protocol details the detection of phosphorylated MET (p-MET) in inhibitor-treated cells to

confirm target engagement.

Reagents and Materials:

MET-driven cancer cell lines

HGF (Hepatocyte Growth Factor) for stimulation (if required)

Test compounds (Foretinib and alternatives)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-p-MET (e.g., Tyr1234/1235), anti-total MET, and a loading control

(e.g., ß-actin)

HRP-conjugated secondary antibody

SDS-PAGE gels and blotting apparatus

PVDF membrane

Chemiluminescent substrate and imaging system

Procedure:

Plate cells and treat with test compounds for a specified time.

If necessary, stimulate MET phosphorylation with HGF.

Lyse the cells in ice-cold lysis buffer.

Determine protein concentration using a suitable assay (e.g., BCA assay).
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody

against p-MET overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe for total MET and a loading control to ensure equal

protein loading.

In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of inhibitors in

a mouse xenograft model.

Materials and Methods:

Immunocompromised mice (e.g., nude or NSG mice)

MET-driven cancer cell line

Matrigel (optional, to enhance tumor growth)

Test compounds formulated for oral administration

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank

of the mice.

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

Randomize mice into treatment groups (vehicle control, Foretinib, and alternatives).

Administer the compounds orally at specified doses and schedules.
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Measure tumor volume with calipers at regular intervals (e.g., twice a week).

Monitor animal body weight and overall health as indicators of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, biomarker analysis).

Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and
VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG
[thermofisher.com]

3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-
Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Independent Verification of Foretinib: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137784#independent-verification-of-published-
forestine-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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